1-(2,3-Difluorophenyl)-5-fluoronaphthalene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H9F3 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9F3/c17-14-8-2-5-10-11(4-1-6-12(10)14)13-7-3-9-15(18)16(13)19/h1-9H |
InChI Key |
ZZZYIVVNBKHSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Fluorinated Aromatic Chemistry
The introduction of fluorine atoms into aromatic systems, such as benzene (B151609) and naphthalene (B1677914), can profoundly alter their chemical and physical properties. Fluorine's high electronegativity can influence a molecule's reactivity, stability, and intermolecular interactions. Research in this area is driven by the potential to fine-tune the electronic properties of organic materials for applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates and improve the performance of organic electronic devices.
Naphthalene and Biphenyl Scaffolds in Advanced Chemical Design
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, and biphenyl (B1667301), a system of two connected phenyl rings, are fundamental scaffolds in the design of advanced chemical structures. Their rigid frameworks and extensive pi-electron systems make them ideal building blocks for a wide range of applications.
In medicinal chemistry, these scaffolds are present in numerous approved drugs, demonstrating their versatility in interacting with biological targets. google.comchemdad.comorgsyn.orgbldpharm.com For instance, the naphthalene core is found in drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.comchemdad.comorgsyn.orgbldpharm.com
In materials science, naphthalene and biphenyl derivatives are utilized in the development of organic semiconductors, liquid crystals, and fluorescent probes. Their ability to form ordered structures and participate in electronic delocalization is key to their function in these materials.
Fluorinated Polycyclic Aromatic Hydrocarbons Pahs
Strategies for the Construction of the Naphthalene Core
The formation of the fundamental naphthalene ring system is a critical first step in the synthesis of this compound. Chemists have a variety of robust methods at their disposal, ranging from the modification of pre-existing naphthalene precursors to the de novo construction of the bicyclic aromatic system through cyclization and annulation reactions.
Precursor-Based Approaches for Fluoronaphthalene Synthesis
One of the most direct methods to obtain a fluoronaphthalene scaffold is to start with a functionalized naphthalene derivative. A classic and well-established precursor-based method is the Balz-Schiemann reaction, which utilizes the thermal decomposition of a diazonium fluoroborate salt. For instance, the synthesis of 1-fluoronaphthalene (B124137) can be achieved starting from 1-naphthylamine (B1663977). chemicalbook.comgoogle.compatsnap.com The process involves the diazotization of 1-naphthylamine in an acidic medium, followed by reaction with fluoroboric acid or its salts to form the corresponding diazonium fluoroborate. google.compatsnap.com Subsequent thermal decomposition of this salt yields 1-fluoronaphthalene. google.compatsnap.com A similar process can be employed using hexafluorophosphoric acid or its salts. google.compatsnap.com
The general steps for this precursor-based synthesis of 1-fluoronaphthalene are outlined below:
| Step | Reaction | Reagents |
| 1 | Diazotization | 1-Naphthylamine, Nitrous Acid (or its ester/salt), Acidic Medium |
| 2 | Salt Formation | Diazonium salt, Fluoroboric acid (or its salt) or Hexafluorophosphoric acid (or its salt) |
| 3 | Decomposition | Heat |
This method offers a straightforward route to introduce a fluorine atom at a specific position on the naphthalene ring, provided the corresponding amino-substituted precursor is readily available.
Annulation and Cyclization Reactions
Annulation and cyclization reactions provide powerful and versatile strategies for the de novo synthesis of substituted naphthalenes. These methods build the bicyclic ring system from simpler, acyclic or monocyclic precursors, often allowing for a high degree of control over the final substitution pattern.
A variety of methods have been reported for the synthesis of substituted naphthalenes, including:
[4+2] cycloaddition reactions. nih.gov
Annulation of arenes with unsaturated carbonyl side chains. nih.gov
Transition metal-catalyzed reactions of aryl halides or arylmetal compounds with alkynes. nih.gov
Annulation of arynes with alkynes. nih.gov
The Dötz reaction, which involves the annulation of Fischer carbenes. nih.gov
Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov
One notable approach is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This 6-endo-dig cyclization can be induced by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), leading to a wide range of substituted naphthalenes under mild conditions. nih.gov
Iron catalysis presents another modern approach to naphthalene synthesis. A novel method utilizes iron(III) bromide as an inexpensive catalyst to promote the cyclization of carbonyls, achieving substituted naphthalenes with high site selectivity under non-forcing conditions. digitellinc.com Similarly, palladium-catalyzed C-H activation and alkyne annulation reactions have been developed for the construction of complex naphthalene derivatives. thieme-connect.com
Recent advancements also include a nitrogen-to-carbon transmutation of isoquinolines, inspired by the Wittig reaction, to access substituted naphthalenes. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as a carbon source and proceeds through a triene intermediate that undergoes a 6π-electrocyclization. nih.gov
Installation of Fluorine Substituents and the Fluorinated Phenyl Moiety
Once the naphthalene core is established, the next critical phase is the introduction of the fluorine substituents at the C5 position and the 2,3-difluorophenyl group at the C1 position. This can be achieved through various regioselective fluorination techniques and cross-coupling reactions.
Regioselective Fluorination Techniques
The direct and selective introduction of fluorine onto an aromatic ring is a challenging yet crucial transformation in the synthesis of fluorinated aromatic compounds. The regioselectivity of such reactions is often difficult to control and depends on the existing functional groups on the naphthalene core. researchgate.net
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-fluorine bonds. These methods typically involve the reaction of an aryl halide or triflate with a fluoride (B91410) source in the presence of a palladium catalyst and a suitable ligand. While the development of practical C-F bond-forming reactions remains challenging, significant progress has been made. harvard.edu
One approach involves the palladium-catalyzed fluorination of aryl triflates. harvard.edu However, this method can sometimes lead to mixtures of constitutional isomers. harvard.edu A more recent development is the palladium-catalyzed fluorination of arylboronic acid derivatives, which offers an operationally simple route to functionalized aryl fluorides and can be performed on a multi-gram scale. harvard.educapes.gov.brnih.gov The mechanism of this reaction is thought to proceed through a single-electron-transfer pathway involving a Pd(III) intermediate. harvard.educapes.gov.brnih.gov
The choice of palladium precursor and reaction conditions is crucial for a successful fluorination. A variety of commercially available Pd(II) salts can be used, with those having less coordinating anions generally providing higher yields. harvard.edunih.gov
| Palladium Precursor Type | Suitability for Fluorination |
| Salts with less coordinating anions | Higher yields |
| Salts with coordinating anions (e.g., acetate) | Yields can be improved with additives like NaBF₄ |
| Salts with halide anions | Not suitable |
Beyond palladium catalysis, direct fluorination can be achieved using either electrophilic or nucleophilic fluorinating agents. The choice between these methods depends on the nature of the substrate and the desired regioselectivity.
Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, stable, and safe electrophilic fluorinating agents. wikipedia.org Examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents can be used for the direct fluorination of polycyclic aromatic hydrocarbons. For instance, naphthalene can be regioselectively fluorinated to 1-fluoronaphthalene using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh). oup.com
Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group in an S_N2 or S_NAr type reaction. alfa-chemistry.comacsgcipr.org Common nucleophilic fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgsigmaaldrich.com The classic Balz-Schiemann reaction, mentioned earlier, is a prime example of a nucleophilic fluorination method where a diazonium group is replaced by fluoride. acsgcipr.org
The introduction of the 2,3-difluorophenyl moiety would typically be accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized naphthalene (e.g., a bromo- or boronic acid-substituted naphthalene) and a corresponding 2,3-difluorophenyl-containing coupling partner.
An in-depth analysis of the synthetic methodologies and chemical transformations leading to the formation of this compound and its derivatives reveals a reliance on modern catalytic processes. These methods are crucial for constructing the core biaryl structure and for introducing functional and structural diversity.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a fundamental approach to understanding the electronic nature of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electronic structure, reactivity, and other key chemical characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polyatomic molecules due to its balance of accuracy and computational cost. DFT studies on fluorinated biaryl systems, which are structurally analogous to 1-(2,3-Difluorophenyl)-5-fluoronaphthalene, provide valuable insights into its electronic properties and reactivity. acs.orgnih.gov The presence of multiple fluorine atoms significantly influences the electronic landscape of the molecule.
The electronic properties of similar fluorinated aromatic compounds have been extensively studied. For instance, the introduction of fluorine atoms is known to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is due to the high electronegativity of fluorine, which withdraws electron density from the aromatic rings. A lower HOMO energy suggests a higher ionization potential and greater resistance to oxidation, while a lower LUMO energy indicates a higher electron affinity and greater susceptibility to reduction. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies lower reactivity. emerginginvestigators.org
Reactivity descriptors derived from DFT calculations, such as global hardness, softness, and the electrophilicity index, can quantify the reactivity of this compound. Fluorination is known to generally increase the hardness of organic molecules, making them less reactive in many contexts. emerginginvestigators.org Molecular electrostatic potential (MEP) maps are also a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In fluorinated aromatic compounds, regions of negative electrostatic potential are typically located around the fluorine atoms, while the hydrogen atoms and sometimes the regions above the center of the aromatic rings exhibit positive potential. acs.org
To illustrate the expected electronic properties, the following table presents representative data from DFT calculations on analogous fluorinated biaryl compounds.
| Property | Representative Value Range | Significance for this compound |
| HOMO Energy | -6.5 to -7.5 eV | Indicates high stability against oxidation. |
| LUMO Energy | -1.0 to -2.0 eV | Suggests susceptibility to electron capture. |
| HOMO-LUMO Gap | 4.5 to 6.0 eV | Implies high kinetic stability. |
| Dipole Moment | 2.0 to 4.0 D | Indicates a significant molecular polarity. |
While DFT is widely used, other quantum chemical methods also offer valuable perspectives. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though at a greater computational expense. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to obtain benchmark electronic structures and energies. For flexible molecules, ab initio calculations are crucial for accurately determining the relative energies of different conformers. columbia.edu
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. rsc.org These methods are much faster than DFT or ab initio calculations, making them suitable for preliminary conformational searches and for studying very large systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied. For fluorinated aromatic compounds, the reliability of semi-empirical methods would need to be carefully validated against higher-level theoretical data or experimental results. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions. These methods are particularly useful for understanding the conformational preferences and non-covalent interactions that govern the macroscopic properties of materials.
The rotational freedom around the single bond connecting the difluorophenyl and fluoronaphthalene rings in this compound gives rise to a complex conformational landscape. The dihedral angle between the two aromatic rings is the most critical conformational variable. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them.
For substituted binaphthyl systems, the energy barrier to rotation around the pivot bond can be substantial, leading to atropisomerism if the barrier is high enough to allow for the isolation of enantiomers at room temperature. nih.govworldscientific.com While the fluorine substituents in this compound are not as bulky as some groups that lead to stable atropisomers, they still create significant steric hindrance that influences the preferred dihedral angle. Computational studies on similar biaryls show that the most stable conformers are typically twisted, with dihedral angles ranging from 40° to 70°, to alleviate steric clash between the ortho-substituents and the adjacent rings. researchgate.netresearchgate.net A planar conformation is generally energetically unfavorable.
The energy landscape can be mapped by systematically varying the dihedral angle and calculating the energy at each point. This provides the rotational energy profile, which reveals the energy barriers between different conformers.
In the solid state, molecules of this compound will arrange themselves in a crystal lattice determined by a balance of intermolecular forces. Understanding these interactions is key to predicting crystal structure and properties.
For highly fluorinated aromatic compounds, C–H···F hydrogen bonds are a significant and recurring structural motif. rsc.orgwhiterose.ac.uk These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing crystal packing. In addition to these, π-π stacking interactions between the aromatic rings are expected to be a dominant feature. The introduction of fluorine atoms can modify the nature of these π-π interactions, often leading to offset or slipped-stack arrangements rather than face-to-face stacking. whiterose.ac.uk
Recent studies on perfluorinated naphthalenes have also highlighted the importance of π-hole interactions, where an electron-deficient region above the center of the fluorinated aromatic ring can interact favorably with an electron-rich region of a neighboring molecule. chemrxiv.orgrsc.org The interplay of these various non-covalent interactions will determine the final crystal packing of this compound.
The following table summarizes the key intermolecular interactions expected to be present in the condensed phase of this compound.
| Interaction Type | Description | Expected Significance |
| C–H···F Hydrogen Bonds | Weak electrostatic interactions between a carbon-bound hydrogen and a fluorine atom. | High, will likely be a key directional force in crystal packing. rsc.orgwhiterose.ac.uk |
| π-π Stacking | Attractive interactions between the electron clouds of the aromatic rings. | High, but likely to be in an offset or slipped conformation. |
| π-hole Interactions | Interaction of an electron-deficient region on one ring with an electron-rich region on another. | Moderate, may contribute to the overall packing arrangement. chemrxiv.orgrsc.org |
| van der Waals Forces | General dispersion and repulsion forces. | High, contribute significantly to the overall lattice energy. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govnih.gov These models are built by developing a mathematical equation that relates a set of molecular descriptors to the activity or property of interest.
For a compound like this compound, QSAR/QSPR studies could be used to predict a wide range of properties, such as its toxicity, environmental fate, or material properties, based on its structural features. Molecular descriptors used in such models can be categorized as constitutional, topological, geometric, and electronic.
Given the fluorination of the molecule, descriptors that account for the electronic effects of fluorine, such as electrostatic potential, and steric descriptors that describe the molecule's shape would be particularly important. umich.edu While specific QSAR/QSPR models for this compound are not available in the literature, models developed for other polycyclic aromatic hydrocarbons (PAHs) and halogenated compounds can provide a framework for how such a model could be constructed. combinatorialpress.comaimspress.com For example, the lipophilicity (logP), molar refractivity, and electronic parameters are commonly used descriptors in QSAR models for aromatic compounds. aimspress.com
Despite a comprehensive search for scientific literature, no specific theoretical and computational chemistry investigations focused solely on the chemical compound “this compound” could be retrieved. The search for data regarding the prediction of its chemical behavior, reaction pathways, and ligand-enzyme binding studies did not yield any results for this particular molecule.
General information on related compounds, such as other fluorinated naphthalene (B1677914) derivatives, is available but does not directly address the specific structural and chemical properties of this compound. Scientific research in computational chemistry often focuses on molecules with known biological activity or specific applications, and it appears that this compound has not been the subject of such detailed studies in the available literature.
Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of dedicated research on this compound.
Chemical Reactivity and Mechanistic Studies
Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental to the functionalization of aryl compounds. In the case of 1-(2,3-Difluorophenyl)-5-fluoronaphthalene, the fluorine substituents play a critical role in determining the pathways of both electrophilic and nucleophilic attacks.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of an atom, typically hydrogen, with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism initiated by the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.comuci.edubyjus.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu
For polycyclic aromatic hydrocarbons like naphthalene (B1677914), electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.com In this compound, the naphthalene ring is substituted at C1 and C5. Fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate when the attack occurs at these positions.
Given the existing substitution pattern:
The naphthalene ring is deactivated by the C5-fluorine and the difluorophenyl group at C1. Electrophilic attack is expected to be sluggish compared to unsubstituted naphthalene. The remaining unsubstituted positions on the naphthalene ring (C2, C3, C4, C6, C7, C8) are potential sites for substitution. The directing effects of the existing substituents would guide the regioselectivity.
The difluorophenyl ring is also strongly deactivated by two fluorine atoms. Electrophilic substitution on this ring is highly unfavorable.
Therefore, electrophilic aromatic substitution, if it occurs, is predicted to take place on the naphthalene ring, likely at one of the available α-positions (C4 or C8) that are para to the existing C1 and C5 substituents, respectively. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at C4 or C8 of the naphthalene ring |
| Bromination | Br₂, FeBr₃ | Substitution at C4 or C8 of the naphthalene ring |
| Sulfonation | Fuming H₂SO₄ | Substitution at C4 or C8 of the naphthalene ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4 or C8 of the naphthalene ring |
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. nih.gov The presence of strongly electron-withdrawing groups, such as fluorine, activates the aromatic ring toward attack by nucleophiles. d-nb.info The SNAr mechanism typically proceeds in a stepwise manner, involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group, in this case, a fluoride (B91410) ion. nih.govd-nb.info
In this compound, both aromatic rings are substituted with fluorine atoms, making them potential sites for SNAr reactions.
On the difluorophenyl ring , the fluorine atoms at the C2 and C3 positions activate the ring for nucleophilic attack. The position of attack would be influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.
On the naphthalene ring , the fluorine at the C5 position makes this site susceptible to nucleophilic attack.
The chemoselectivity of SNAr reactions on this molecule would depend on the reaction conditions and the nature of the nucleophile. It is common for such reactions to yield a mixture of regioisomers. d-nb.info Various nucleophiles, including alcohols, amines, and organometallic reagents, can be used to displace the fluorine atoms. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Alkoxide (RO⁻) | Sodium methoxide (NaOMe) | Methoxy-substituted derivative |
| Amine (R₂NH) | Pyrrolidine | Amino-substituted derivative |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Phenylthio-substituted derivative |
| Aryl Nucleophile | N-aryl-N'-silyldiazenes | Aryl-substituted derivative d-nb.info |
Carbon-Hydrogen (C-H) and Carbon-Fluorine (C-F) Bond Activation
The direct functionalization of C-H and C-F bonds represents a powerful and atom-economical strategy in modern organic synthesis. These methods provide alternatives to traditional cross-coupling reactions that often require pre-functionalized starting materials.
Transition metal-catalyzed C-H activation has emerged as a vital tool for the functionalization of otherwise inert C-H bonds. researchgate.net For naphthalene-containing compounds, various methods have been developed to achieve regioselective C-H functionalization. nih.govnih.gov These reactions often employ directing groups to guide the metal catalyst to a specific C-H bond, typically in the ortho position.
In this compound, there are several C-H bonds on both rings. Without a strong directing group, achieving high regioselectivity can be challenging. However, strategies for remote C-H activation on naphthalene systems have been developed. rsc.orgdntb.gov.ua For instance, ruthenium-catalyzed reactions can achieve functionalization at remote positions like C5, C6, and C7. nih.govrsc.orgdntb.gov.ua The inherent electronic properties and steric environment of each C-H bond in the target molecule would influence its reactivity in catalyst-controlled functionalization reactions.
Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization on Naphthalene Scaffolds
| Catalyst System | Reaction Type | Position Functionalized | Reference |
| Ruthenium(II) | Remote Alkylation | C5, C6, C7 | nih.govrsc.orgdntb.gov.ua |
| Rhodium(III) | Directed Olefination | Ortho to directing group | researchgate.net |
| Palladium(II) | Directed Arylation | Ortho to directing group | nih.gov |
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a significant challenge. mdpi.com Despite this, notable progress has been made in the transition-metal-catalyzed functionalization of C-F bonds in polyfluoroaromatics. mdpi.comnih.gov These transformations provide a route to convert readily available fluoroaromatics into more complex molecules. mdpi.com
Methods for C-F activation can involve various transition metals, such as nickel, palladium, and rhodium, as well as photocatalytic systems. mdpi.comnih.gov The reaction can proceed through mechanisms like oxidative addition of the C-F bond to a low-valent metal center. Radical-based pathways have also become a powerful method for C-F bond activation. rsc.org
For this compound, the three C-F bonds are potential targets for activation. Selective cleavage of one C-F bond in the presence of others is a major challenge and would likely depend on the specific catalyst system and reaction conditions employed. For instance, photocatalysis in combination with organotin compounds has been shown to achieve site-selective C-F bond transformation under mild, visible-light irradiation. sciencedaily.com
Table 4: Approaches for C-F Bond Activation in Polyfluoroarenes
| Method | Catalyst/Reagent | Description | Reference |
| Transition Metal Catalysis | Nickel(II) complexes with Grignard reagents | Defluorinative coupling to form C-C bonds. | mdpi.com |
| Transition Metal Catalysis | Palladium(0) complexes with diborane species | Borylation of C-F bonds. | mdpi.com |
| Photocatalysis | Organic photoredox catalyst | Reduction of C-F bonds to generate carbon-centered radicals for subsequent reactions. | nih.gov |
| Radical-based Activation | Various radical initiators | Generation of multifluoroaryl radical anions or other radical intermediates. | rsc.org |
Reductive and Oxidative Transformations
The reactivity of this compound under reductive and oxidative conditions is influenced by its polycyclic and polyfluorinated nature.
Reductive Transformations: The naphthalene core can be reduced under various conditions. For example, catalytic hydrogenation with catalysts like palladium on carbon can reduce one or both rings, depending on the reaction severity. Birch reduction (using an alkali metal in liquid ammonia with an alcohol) could selectively reduce one of the rings of the naphthalene system. The electron-withdrawing fluorine atoms would influence the regioselectivity of such reductions.
Oxidative Transformations: The naphthalene ring system is susceptible to oxidation, which can lead to the formation of naphthoquinones. Strong oxidizing agents like chromium trioxide or potassium permanganate can be used for this purpose. The substitution pattern on the rings would direct the oxidation. The fluorine atoms, being electron-withdrawing, would make the rings more resistant to oxidation compared to unsubstituted naphthalene.
Due to the general stability of the C-F bond, reductive and oxidative transformations are more likely to occur at the C-C double bonds of the aromatic system or at C-H bonds rather than involving the C-F bonds, unless specific C-F activation conditions are employed.
Absence of Specific Research Findings on the Reaction Kinetics and Thermodynamics of this compound
Despite a thorough search of available scientific literature, no specific experimental or theoretical studies detailing the reaction kinetics and thermodynamics of the chemical compound this compound were found. Consequently, the presentation of detailed research findings and specific data tables on the kinetic and thermodynamic parameters for this particular molecule is not possible at this time.
The field of chemical kinetics and thermodynamics relies on empirical data derived from laboratory experiments or theoretical calculations to understand the behavior of molecules in chemical reactions. This includes determining reaction rates, activation energies, and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. Without dedicated studies on this compound, any discussion of its reactivity would be purely speculative and fall outside the scope of established scientific knowledge.
Future research initiatives may investigate the chemical reactivity and mechanistic pathways involving this compound. Such studies would be essential for elucidating its stability, reactivity with other chemical species, and the energetic changes that accompany its transformations. Until such research is published, the scientific community lacks the data required to provide a detailed account of its reaction kinetics and thermodynamics.
Advanced Applications in Materials Science Research
Design of Organic Electronic and Optoelectronic Materials
The introduction of fluorine into conjugated organic molecules is a well-established strategy for fine-tuning their properties for electronic and optoelectronic devices. numberanalytics.comrsc.org Fluorine's high electronegativity and small size allow for precise modification of molecular energy levels, intermolecular interactions, and film morphology. rsc.orgnumberanalytics.com These modifications can lead to materials with enhanced stability, improved charge transport characteristics, and optimized device performance. rsc.orgtechnologypublisher.com
Fluorinated Aromatic Compounds in Conjugated Systems
The presence of fluorine atoms on an aromatic framework, such as in the difluorophenyl and fluoronaphthalene units of the target molecule, has several key effects on conjugated systems. Fluorination generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgoup.com This can enhance the material's resistance to oxidative degradation and facilitate electron injection in electronic devices. rsc.org
Furthermore, fluorine substitution can promote a more planar backbone conformation in conjugated polymers, leading to more ordered molecular packing. nih.govresearchgate.net This increased planarity and tendency to aggregate can result in higher electronic couplings between adjacent molecules, which is beneficial for efficient charge transport. nih.govresearchgate.net The introduction of fluorine can also influence the orientation of molecules relative to substrates, which is a critical factor for charge extraction in devices like solar cells. researchgate.net The added stability from fluorine substitution can also manifest as increased thermostability and chemical resistance in polymers containing these fluorinated units. nih.govacs.org
Application in Organic Field-Effect Transistors and Solar Cells
Fluorinated aromatic compounds are integral to the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). technologypublisher.com In OFETs, the enhanced intermolecular interactions and ordered packing of fluorinated materials can lead to higher charge carrier mobilities. rsc.org For instance, studies on diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene have demonstrated that such modifications can yield high mobilities and excellent thermal stability. elsevierpure.com
Table 1: Impact of Fluorination on Organic Solar Cell Performance This table presents a summary of findings from various studies on the effect of fluorination on the performance of organic solar cells.
| Fluorinated Component/Strategy | Effect on Device | Resulting Performance Metric | Reference |
|---|---|---|---|
| 1-Fluoronaphthalene (B124137) (solvent additive) | Induces fibrillization of non-fullerene acceptor, enhances light absorption and charge transport | PCE increase from 16.0% to 19.0% | sinoshiny.comsinoshiny.com |
| o-fluoro substituted dye (MA1F-o) | Redshifted absorption, reduced band gap, improved electron injection | PCE of 4.02% (compared to 3.23% for non-fluorinated analog) | rsc.org |
| Sequentially fluorinated non-fullerene acceptors | Enhanced light-harvesting, improved morphology, and charge transport | Improved short-circuit current densities and PCE | nih.gov |
| Fluorinated-quinoxaline based acceptor (L21) | Higher molar extinction, boosted charge mobility, ordered molecular stacking | PCE of 11.45% (compared to 8.68% for non-fluorinated analog) | nih.gov |
Development of Nonlinear Optical Materials
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl Organic molecules with large delocalized π-electron systems are promising candidates for NLO materials. nih.gov The design of high-performance NLO materials often involves creating molecules with a significant difference in electron density, typically through donor-acceptor architectures. nih.gov
While specific NLO data for 1-(2,3-Difluorophenyl)-5-fluoronaphthalene is not available, the principles of NLO material design suggest its potential. The electron-withdrawing nature of the fluorine atoms can be leveraged to create intramolecular charge-transfer characteristics when combined with suitable electron-donating groups. The synthesis of organic compounds with tailored geometries and electronic properties is a key strategy for achieving large NLO responses. nih.gov For instance, fluorenone-based materials have been identified as a promising class of molecular materials for NLO applications due to their high hyperpolarizability and ability to form noncentrosymmetric crystal structures, a prerequisite for second-order NLO effects. ru.nl The development of novel fluoride-containing mixed halides has also shown promise for superior ultraviolet NLO properties. nih.gov
Novel Fluorinated Polymers and Oligomers
The incorporation of fluorine-containing monomers like This compound into polymers and oligomers can yield materials with a unique combination of properties. umn.educapes.gov.br Fluoropolymers are well-known for their high thermal stability, chemical resistance, and low surface energy. umn.educapes.gov.br These properties arise from the strength of the carbon-fluorine bond and the low polarizability of fluorine atoms.
The synthesis of fluorinated polymers can be achieved either by the polymerization of fluorinated monomers or by the chemical modification of non-fluorinated parent polymers. umn.educapes.gov.br The use of monomers with specific fluorination patterns, such as the difluorophenyl and fluoronaphthalene groups, allows for precise control over the resulting polymer's properties. digitellinc.com Such polymers could find applications in advanced coatings, membranes, and as dielectric materials in microelectronics. The rigid and planar nature of the naphthalene (B1677914) and phenyl rings would also contribute to the polymer's mechanical and thermal properties.
Exploration in Sensing and Detection Technologies
Fluorescent and colorimetric chemosensors are valuable tools for the detection of various analytes, including ions and neutral molecules. nih.gov The fluorene (B118485) group, a structural relative of naphthalene, is known for its fluorescent properties and is used in sensors. mdpi.com The electronic properties of aromatic compounds are sensitive to their environment, and the introduction of fluorine can modulate these properties in a predictable way, making fluorinated aromatics promising candidates for sensing applications.
The This compound molecule possesses a fluoronaphthalene core, which is expected to be fluorescent. Changes in the fluorescence of this molecule upon interaction with an analyte could form the basis of a sensing mechanism. For example, the detection of fluoride (B91410) anions is an area of significant research, and various organic molecules have been developed as colorimetric and fluorescent sensors for this purpose. nih.gov The electron-deficient nature of the fluorinated aromatic rings in This compound could also make it a suitable platform for detecting electron-rich species. Furthermore, organic semiconductors are being explored as active materials in organic phototransistors for light detection, and the introduction of specific chromophores can impart sensitivity to particular wavelengths of light. nih.gov
Strategic Relevance in Medicinal Chemistry Research
Molecular Scaffolds for Biological Inquiry
The core structure of 1-(2,3-difluorophenyl)-5-fluoronaphthalene can serve as a versatile scaffold for the systematic exploration of biological targets. The phenyl and naphthalene (B1677914) rings provide a rigid framework that can be further functionalized to optimize interactions with a specific protein or enzyme.
The rational design of ligands involves the iterative process of designing, synthesizing, and testing compounds to achieve high affinity and selectivity for a biological target. The difluorophenyl and fluoronaphthalene motifs can be instrumental in this process. For instance, the fluorine atoms can alter the electronic distribution of the aromatic rings, influencing their ability to participate in crucial interactions such as pi-stacking or hydrogen bonding with the target protein. The strategic placement of fluorine can also block metabolic pathways, leading to improved bioavailability and duration of action.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug discovery. cambridgemedchemconsulting.comsemanticscholar.orgnih.gov Fluorine is often used as a bioisostere for hydrogen or a hydroxyl group. cambridgemedchemconsulting.com This substitution can lead to significant improvements in a molecule's properties. For example, replacing a hydrogen atom with fluorine can enhance metabolic stability by blocking sites of oxidation. sci-hub.se Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can be critical for optimizing a drug's absorption and distribution. sci-hub.se In the context of this compound, the fluorine atoms can be considered bioisosteric replacements that fine-tune the molecule's properties for a specific biological application.
Investigation of Biological Interactions and Target Modulation
The fluorinated phenyl and naphthalene rings of this compound are expected to play a significant role in its interactions with biological macromolecules.
Fluorinated compounds have been successfully employed as inhibitors for various enzymes. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic rings, potentially making them key components of an enzyme inhibitor. For instance, a fluorinated aromatic ring might interact with amino acid residues in the active site of an enzyme, leading to potent and selective inhibition. While no specific enzyme inhibition data exists for this compound, its structure is representative of scaffolds that could be investigated for such activity.
The ability of a compound to modulate cellular pathways is fundamental to its therapeutic effect. The lipophilicity of a molecule, which is its ability to dissolve in fats and oils, is a critical factor in its ability to cross cell membranes and interact with intracellular targets. The introduction of fluorine can increase lipophilicity, potentially enhancing a compound's cellular uptake and its ability to engage with specific signaling pathways.
Understanding the binding of a ligand to its macromolecular target is crucial for drug development. nih.govnih.govdntb.gov.ua Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into these interactions at an atomic level. While no such studies have been reported for this compound, its fluorinated nature offers a unique advantage. The fluorine atom can serve as a sensitive probe in ¹⁹F NMR studies, allowing researchers to monitor the binding event and characterize the local environment of the ligand within the protein binding site.
No Publicly Available Research Found for "this compound" in Medicinal Chemistry
Despite a comprehensive search of scientific databases and publicly available literature, no specific information could be found regarding the chemical compound this compound and its strategic relevance in medicinal chemistry research.
Extensive queries aimed at uncovering its use as a synthetic building block, a precursor to pharmacologically active molecules, or its application in structure-activity relationship (SAR) studies have yielded no relevant results. This suggests that either research involving this specific compound has not been published in accessible formats, or it may be a novel or proprietary molecule not yet described in the scientific literature.
The initial intent was to construct a detailed article outlining the compound's role in the following areas:
Building Blocks for Complex Biologically Active Structures: This section would have explored how the unique fluorine substitution pattern on both the phenyl and naphthalene rings could be leveraged to create novel molecular architectures with potential therapeutic applications.
Precursors for Pharmacologically Relevant Compounds: The investigation aimed to identify specific drugs or clinical candidates that use this compound as a starting material or key intermediate in their synthesis.
Exploration of Structure-Activity Relationships (SAR) in vitro: This subsection would have detailed studies where the core structure of this compound was systematically modified to understand how these changes impact its biological activity at a cellular or molecular level.
Without any specific data, research findings, or examples of its application, it is not possible to generate a scientifically accurate and informative article on this compound within the requested framework.
It is important to note that the absence of public information does not definitively mean the compound is without significance. It may be part of ongoing, unpublished research within a private or academic institution.
General Context: The Importance of Fluorinated Naphthalene Scaffolds in Medicinal Chemistry
While no information was found for the specific compound , it is well-established that fluorinated and naphthalene-containing molecules are of significant interest in drug discovery.
Fluorine is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The strategic placement of fluorine atoms can profoundly influence a molecule's electronic properties and conformation.
The naphthalene ring system provides a rigid, lipophilic scaffold that is present in numerous approved drugs. Its extended aromatic system allows for various interactions with biological targets.
The combination of these features in a single molecule, such as the hypothetical this compound, could theoretically offer a valuable starting point for the design of new therapeutic agents. However, without concrete research, any discussion of its specific applications remains speculative.
Table of Compounds Mentioned
Since no specific compounds could be discussed in the context of the primary subject, a table of compounds is not applicable.
Future Perspectives and Emerging Research Directions
Advanced Synthetic Methodologies for Fluorinated Systems
The synthesis of polyfluorinated aromatic compounds, including multi-fluorinated bi-aryls, has historically presented significant challenges. However, modern synthetic chemistry is rapidly advancing to provide more efficient, selective, and sustainable methods. Future developments applicable to the synthesis of 1-(2,3-Difluorophenyl)-5-fluoronaphthalene and its derivatives will likely focus on several key areas.
One major direction is the development of late-stage fluorination techniques. These methods allow for the introduction of fluorine atoms at a late step in a synthetic sequence, which is highly valuable for creating libraries of analogues for structure-activity relationship studies. Furthermore, new waves of reaction development are focusing on greener and more efficient principles. researchgate.netnih.gov This includes the use of organometallic reactions, as well as photochemical and electrochemical strategies to form C-F bonds and construct perfluoroalkylated aromatic scaffolds. researchgate.netnih.gov
Another promising avenue is the use of aryne intermediates for the synthesis of fluorinated organic molecules. researchgate.net Arynes are highly reactive species that can be trapped with various reagents to form complex aromatic and heterocyclic compounds, offering novel pathways to molecules that are difficult to access through traditional methods. researchgate.net For instance, the cycloaddition reaction of 3-(trifluoromethanesulfonyloxy)benzyne has been used to create complex benzodiazepine (B76468) structures. researchgate.net
Table 1: Emerging Synthetic Strategies for Fluorinated Aromatic Compounds
| Synthetic Strategy | Description | Potential Advantages for Fluorinated Naphthalenes | Key Research Focus |
|---|---|---|---|
| Late-Stage Fluorination | Introduction of fluorine atoms in the final steps of a synthesis. | Rapid generation of analogues for screening; access to complex targets. | Development of more selective and functional-group-tolerant fluorinating reagents. |
| Photochemical/Electrochemical Methods | Using light or electricity to drive fluorination or coupling reactions. researchgate.netnih.gov | Milder reaction conditions; reduced waste; unique reactivity patterns. | Improving reaction efficiency and scalability; exploring new reaction manifolds. |
| Aryne Chemistry | Employing highly reactive aryne intermediates for C-C and C-X bond formation. researchgate.net | Access to novel and complex substitution patterns not achievable by other means. | Controlling regioselectivity; developing new aryne precursors and trapping partners. |
| Organometallic Cross-Coupling | Advances in catalysts (e.g., Palladium, Copper) for coupling fluorinated building blocks. acs.org | High efficiency and predictability for constructing bi-aryl linkages. | Creating more active and stable catalysts; expanding the scope of coupling partners. |
These evolving methodologies will be crucial for the efficient and versatile synthesis of complex molecules like this compound, enabling deeper exploration of its properties and potential applications.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. For complex molecules such as this compound, this integrated approach is critical for predicting properties, understanding behavior, and guiding the design of new functional molecules.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric and electronic structures, as well as the photophysical properties of fluorinated organic molecules. clemson.edunih.gov For example, TD-DFT can be used to predict absorption and emission wavelengths, which is crucial for designing materials for applications like organic light-emitting diodes (OLEDs). clemson.edu Research has shown that specific functionals, like M06-2X, can provide accurate predictions of spectral features for complex organic molecules. clemson.edu Molecular dynamics simulations can further probe the behavior of these molecules in different environments, such as their interaction with surfaces or in solution. mdpi.com
Experimental techniques provide the necessary validation for these computational models. Advanced spectroscopic methods can probe the structure and dynamics of these molecules, while crystallographic analysis can determine their solid-state packing, which is vital for understanding intermolecular interactions. acs.orgacs.org The combination of these approaches allows for a detailed understanding of how fluorine substitution impacts conformational flexibility and noncovalent interactions, which govern the material's bulk properties and biological activity. nih.gov
Table 2: Synergistic Computational and Experimental Techniques
| Technique Type | Method | Information Gained | Synergy |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Ground-state geometry, electronic structure, vibrational frequencies. nih.gov | Predicts structures that can be confirmed by X-ray crystallography and vibrational spectroscopy. |
| Computational | Time-Dependent DFT (TD-DFT) | Excited-state properties, absorption and emission spectra. clemson.edu | Guides the design of fluorescent molecules by predicting photophysical properties before synthesis. |
| Computational | Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, solvation effects. mdpi.com | Provides a dynamic picture that complements static experimental structures. |
| Experimental | X-ray Crystallography | Precise 3D molecular structure and crystal packing. acs.orgacs.org | Provides benchmark data for validating and refining computational models. |
| Experimental | NMR/Raman Spectroscopy | Information on molecular structure, conformation, and bonding in solution or solid state. nih.gov | Verifies computed vibrational frequencies and structural features. |
| Experimental | UV-Vis/Fluorescence Spectroscopy | Absorption and emission properties, quantum yields. nih.gov | Confirms TD-DFT predictions and quantifies the performance of new materials. |
This integrated workflow accelerates the discovery and optimization process, reducing the reliance on costly and time-consuming trial-and-error synthesis.
Multi-Functional Material Design
The unique electronic properties conferred by fluorine atoms make fluorinated aromatic compounds, including naphthalene (B1677914) derivatives, highly promising candidates for advanced, multi-functional materials. numberanalytics.comnumberanalytics.com The strategic fluorination in this compound can be leveraged to fine-tune properties for specific applications.
One of the most promising areas is in the development of materials for organic electronics. Fluorinated aromatics are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection/transport properties and device stability. numberanalytics.com
Furthermore, naphthalene derivatives are known for their strong fluorescence, making them excellent candidates for fluorescent probes and sensors. nih.govmdpi.com The introduction of fluorine can enhance photostability and quantum yield. nih.gov By attaching specific recognition moieties to the this compound core, it could be developed into a highly selective and sensitive probe for detecting ions, molecules, or changes in the microenvironment. mdpi.com
The hydrophobicity and lipophilicity imparted by fluorine also make these compounds suitable for creating advanced polymers and coatings with high thermal stability and chemical resistance. numberanalytics.com
Table 3: Potential Applications in Multi-Functional Material Design
| Application Area | Desired Property | Role of Fluorination | Future Research Direction |
|---|---|---|---|
| Organic Electronics (OLEDs) | Tunable HOMO/LUMO levels, high charge mobility, improved stability. numberanalytics.com | Lowers energy levels, enhances electron transport, increases oxidative stability. numberanalytics.com | Designing derivatives with optimized electronic properties and device architectures. |
| Fluorescent Sensors | High quantum yield, photostability, sensitivity to analytes. nih.gov | Increases quantum efficiency and resistance to photobleaching. | Developing probes with high selectivity for specific biological or environmental targets. |
| Advanced Polymers | High thermal stability, chemical resistance, low surface energy. numberanalytics.com | Strong C-F bonds contribute to thermal and chemical inertness. | Incorporating the fluorinated naphthalene unit into polymer backbones to create high-performance materials. |
| Liquid Crystals | Specific mesophase behavior, high birefringence. | Influences molecular packing and intermolecular forces. | Exploring how the specific substitution pattern affects liquid crystalline properties. |
Future research will focus on synthesizing derivatives of this compound and systematically studying their structure-property relationships to unlock their full potential in these high-tech applications.
Deeper Mechanistic Understanding of Biological Interactions
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. acs.orgnih.govmdpi.com For a compound like this compound, future research will likely delve into a more profound mechanistic understanding of its potential biological interactions.
Fluorinated aromatic rings can participate in specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence how a molecule binds to a biological target like a protein or enzyme. rsc.org The unique electronic landscape created by the three fluorine atoms in this compound could lead to novel binding modes that are not accessible to its non-fluorinated counterparts. Understanding these interactions at an atomic level is crucial for rational drug design.
Furthermore, the metabolic fate of such polyfluorinated compounds is a key area of investigation. While fluorination can block sites of metabolism, it is essential to understand how the molecule is processed by metabolic enzymes like cytochrome P450. nih.gov Studies on reactive metabolite formation and their subsequent interactions with cellular macromolecules are critical for assessing the potential for bioactivation. nih.gov
Emerging research will likely employ a combination of structural biology (e.g., co-crystallization with target proteins), advanced mass spectrometry for metabolite identification, and computational biochemistry to model enzyme-substrate interactions. This multi-faceted approach will provide a detailed picture of the pharmacokinetics and pharmacodynamics of such compounds, guiding the design of safer and more effective therapeutic agents. nih.govnih.gov The low natural abundance of fluorine also makes 19F NMR a powerful tool for in-cell and in-vivo studies, allowing for non-invasive tracking of the molecule and its interactions in a biological system. acs.org
Q & A
Basic: What are the established synthetic routes for 1-(2,3-Difluorophenyl)-5-fluoronaphthalene, and how are reaction conditions optimized?
Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:
- Step 1: Reacting (4aR)-1-[[4-[4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]butoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester with halogenated aryl precursors under Suzuki-Miyaura coupling conditions.
- Step 2: Introducing the 5-fluoronaphthalene moiety using fluorinated boronic acids or esters (e.g., 5-fluoronaphthalen-1-ylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80–100°C .
- Optimization: Reaction yields (~40–60%) depend on catalyst loading, solvent polarity, and temperature. HPLC purification (e.g., C18 columns with TFA-modified mobile phases) ensures >95% purity .
Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
The 2,3-difluorophenyl group induces strong electron-withdrawing effects, activating the naphthalene ring for electrophilic attack. Key observations include:
- Meta-fluorine at position 5 stabilizes transition states via resonance, enhancing regioselectivity.
- Ortho-fluorines on the phenyl ring sterically hinder bulky nucleophiles, reducing reaction rates at adjacent positions.
Contradictions between computational models (DFT-predicted activation energies) and experimental yields often arise from solvent polarity or counterion effects. Validation requires kinetic studies (e.g., monitoring via LCMS at intervals) and adjusting dielectric constants (e.g., using DMF vs. THF) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 597–604 [M+H]+) and detects side products (e.g., dehalogenated byproducts) .
- HPLC with Retention Time Analysis: Utilizes C18 columns and TFA-acidified mobile phases (e.g., retention times: 0.89–1.63 minutes) to assess purity .
- NMR (¹H/¹⁹F): Resolves fluorine coupling patterns (e.g., J ~18–22 Hz for vicinal fluorines) and confirms substitution positions .
Advanced: How can researchers reconcile discrepancies in toxicity data across different in vivo models?
Answer:
Discrepancies often stem from species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans) or exposure routes (oral vs. inhalation). Methodological considerations:
- Dose-Response Studies: Use standardized protocols (e.g., OECD guidelines) to compare systemic effects (hepatic, renal) across species.
- Biomonitoring: Track urinary metabolites (e.g., fluorinated glucuronides) to correlate internal dosimetry with observed toxicity .
- Inclusion Criteria: Prioritize studies with defined health outcomes (e.g., respiratory effects, body weight changes) and controlled exposure durations .
Basic: What environmental persistence data exist for this compound, and how is degradation monitored?
Answer:
- Persistence: Fluorinated aromatic rings resist microbial degradation, leading to half-lives >100 days in aerobic soils.
- Monitoring: LCMS/MS quantifies trace levels (ppb) in water/sediment. Solid-phase extraction (SPE) with C18 cartridges improves detection limits .
- Degradation Pathways: Photolysis under UV light (λ = 254 nm) generates defluorinated intermediates, identified via HRMS and ¹⁹F NMR .
Advanced: What computational tools predict binding affinities of this compound to biological targets (e.g., enzymes)?
Answer:
- Molecular Docking (AutoDock Vina): Models interactions with cytochrome P450 enzymes using fluorophenyl-naphthalene conformers. Validate with IC₅₀ assays.
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and binding free energies (MM-PBSA) .
- Contradiction Resolution: Discrepancies between predicted and experimental Ki values may arise from protonation states (e.g., amine vs. ammonium forms). Adjust pKa values in silico using ChemAxon .
Basic: How does the compound’s logP value affect its pharmacokinetic properties?
Answer:
- LogP (Experimental): ~3.2 (octanol/water), indicating moderate lipophilicity. Favors blood-brain barrier penetration but may limit aqueous solubility.
- Optimization: Introduce polar groups (e.g., hydroxyl via late-stage oxidation) to balance bioavailability. Monitor via shake-flask assays .
Advanced: What mechanistic insights explain its inhibition of cytochrome P450 enzymes?
Answer:
- Mechanism: The difluorophenyl group acts as a competitive inhibitor, occupying the enzyme’s hydrophobic pocket. Fluorine’s electronegativity disrupts heme-iron coordination.
- Kinetic Studies: Lineweaver-Burk plots reveal mixed inhibition (Ki ~0.5 µM). Confirm via UV-vis spectroscopy (Soret band shifts at 450 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
